(S)-4-Pentyn-2-OL
Description
(S)-4-Pentyn-2-OL (CAS 81939-73-3) is a chiral secondary alcohol featuring a terminal alkyne group at the fourth carbon and a hydroxyl group at the second carbon. Its molecular formula is C₅H₈O, with a molecular weight of 84.12 g/mol. This compound is synthesized enantioselectively via a ring-opening reaction of (S)-(+)-4-methyl-2,2-dioxo-1,3,2-dioxathiolane under cryogenic conditions (-78°C to -20°C) in tetrahydrofuran (THF), yielding 79% efficiency . The terminal alkyne moiety and stereogenic center make it valuable in asymmetric synthesis, particularly for pharmaceutical intermediates and bioactive molecule construction .
Properties
IUPAC Name |
(2S)-pent-4-yn-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-3-4-5(2)6/h1,5-6H,4H2,2H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHLRRZARWSHBE-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC#C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81939-73-3 | |
| Record name | 4-Pentyn-2-ol, (2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081939733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-PENTYN-2-OL, (2S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1E6R2D4EZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-4-Pentyn-2-OL can be synthesized through various methods. One common approach involves the enantioselective reduction of 4-pentyn-2-one using chiral catalysts. This method ensures the production of the (S)-enantiomer with high enantiomeric excess. The reaction typically employs hydrogen gas in the presence of a chiral catalyst such as a chiral phosphine ligand complexed with a transition metal like rhodium or ruthenium.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation reactors. The process is optimized for high yield and purity, often incorporating continuous flow systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions: (S)-4-Pentyn-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-pentyn-2-one.
Reduction: The triple bond in the pentynyl chain can be reduced to form (S)-4-penten-2-OL or (S)-4-pentanol, depending on the reaction conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or nickel catalyst is commonly used for the reduction of the triple bond.
Substitution: Reagents such as tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.
Major Products:
Oxidation: 4-Pentyn-2-one
Reduction: (S)-4-Penten-2-OL, (S)-4-Pentanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Organic Synthesis
(S)-4-Pentyn-2-OL serves as a valuable intermediate in the synthesis of more complex organic molecules. It is particularly useful in:
- Sonogashira Coupling Reactions: This compound can be used to synthesize aryl alkynes through palladium-catalyzed reactions, which are essential in creating pharmaceuticals and advanced materials .
- Preparation of C-Aryl Glycosides: The compound undergoes cycloaddition reactions with aryl nitrile oxides, leading to the formation of C-aryl glycosides, which have applications in medicinal chemistry .
Biological Studies
Research has indicated that this compound may exhibit biological activities that are of interest in pharmacology:
- Antimicrobial and Anticancer Properties: Preliminary studies suggest potential efficacy against various microbial strains and cancer cell lines, making it a candidate for further investigation in drug development .
- SARS Protease Inhibition Studies: The compound has been explored for its ability to inhibit SARS protease, which is crucial for the replication of coronaviruses. This positions this compound as a potential lead compound for antiviral drug development .
Environmental Chemistry
This compound is utilized in environmental studies, particularly in:
- Quantitative Structure-Activity Relationship (QSAR) Studies: It is employed to assess the toxic levels of organic compounds in various environmental contexts. This application helps in predicting the ecological impact of chemical substances .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (S)-4-Pentyn-2-OL depends on its specific application. In chemical reactions, its reactivity is primarily influenced by the presence of the hydroxyl group and the triple bond. These functional groups can participate in various chemical transformations, enabling the compound to act as a versatile intermediate in organic synthesis.
In biological systems, the compound’s chiral nature can lead to specific interactions with enzymes and receptors, potentially influencing their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological context.
Comparison with Similar Compounds
Key Observations :
- Chain Length : 4-Heptyn-2-ol has a longer carbon backbone (C7 vs. C5), increasing lipophilicity and boiling point .
- Substituents : The phenylmethoxy group in (S)-1-(Phenylmethoxy)-4-penten-2-ol enhances steric bulk and stability compared to the terminal alkyne in this compound .
- Protective Groups : The trimethylsilyl group in 5-(Trimethylsilyl)-4-pentyn-2-ol reduces alkyne reactivity, enabling selective transformations .
Reaction Conditions :
- Cryogenic temperatures (-78°C) are critical for this compound’s synthesis to suppress racemization .
- Asymmetric catalysis (e.g., BINOL) is employed for (S)-1-(Phenylmethoxy)-4-penten-2-ol, contrasting with the dioxathiolane route for this compound .
2.3 Physicochemical Properties
| Property | This compound | 4-Heptyn-2-ol | (S)-1-(Phenylmethoxy)-4-penten-2-ol |
|---|---|---|---|
| Boiling Point | Not reported | Higher (C7 chain) | Likely elevated (aryl group) |
| Solubility | Polar solvents | Moderate in THF | Lower (hydrophobic aryl group) |
| Reactivity | High (terminal alkyne) | Moderate (internal alkyne) | Low (ether stability) |
Notes:
- The terminal alkyne in this compound enables click chemistry (e.g., azide-alkyne cycloaddition), whereas internal alkynes like 4-Heptyn-2-ol are less reactive .
- The phenylmethoxy group in (S)-1-(Phenylmethoxy)-4-penten-2-ol reduces nucleophilicity but enhances stereochemical control in allylation reactions .
Research Findings and Trends
- Enantioselectivity : this compound’s synthesis achieves high enantiomeric purity (>95% ee) via chiral dioxathiolane intermediates, outperforming older methods .
- Catalytic Efficiency: Asymmetric allylation (e.g., BINOL catalysis) for (S)-1-(Phenylmethoxy)-4-penten-2-ol offers scalability but requires rigorous temperature control .
- Protective Group Strategies : Silylation of this compound demonstrates the versatility of terminal alkynes in multi-step syntheses .
Biological Activity
(S)-4-Pentyn-2-OL is an organic compound with significant biological and chemical implications due to its unique structure and properties. This article delves into its biological activity, synthesis, and applications based on various research findings.
Chemical Structure and Properties
This compound, with the molecular formula CHO, features a chiral center that contributes to its biological activity. The compound is characterized by a hydroxyl group (-OH) attached to a carbon atom in a pentynyl chain, making it a versatile building block in organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Boiling Point | 126°C - 127°C |
| Density | 0.892 g/cm³ |
| Flash Point | 37°C (98°F) |
| Solubility | Miscible with chloroform and ethyl acetate |
Synthesis Methods
This compound can be synthesized through various methods, including:
- Enantioselective Reduction : Using chiral catalysts for the reduction of 4-pentyn-2-one.
- Catalytic Hydrogenation : In industrial settings, large-scale production often employs catalytic hydrogenation reactors optimized for yield and purity.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in enzyme interactions and potential therapeutic applications.
The biological activity of this compound is influenced by its chiral nature, which allows for specific interactions with enzymes and receptors. This specificity can lead to enhanced efficacy in biochemical pathways compared to its racemic counterparts.
Case Studies and Research Findings
- Antibacterial Activity : A study on homopropargyl alcohols, including derivatives of this compound, demonstrated significant antibacterial properties against various strains, suggesting potential use in developing antimicrobial agents .
- Enzyme Inhibition : Research has shown that compounds similar to this compound can act as inhibitors for specific enzymes involved in metabolic pathways. For example, the compound's ability to inhibit SARS protease has been modeled, indicating potential applications in antiviral drug development .
- QSAR Studies : Quantitative structure-activity relationship (QSAR) studies have been conducted to assess the toxicity levels of organic compounds like this compound in environmental contexts, highlighting its relevance in toxicology .
Comparative Analysis with Similar Compounds
This compound can be compared with other related compounds to understand its unique properties better:
| Compound | Characteristics |
|---|---|
| (R)-4-Pentyn-2-OL | Enantiomer with potentially different biological activity |
| 4-Pentyn-2-one | Oxidized form lacking the hydroxyl group |
| (S)-4-Penten-2-OL | Reduced form where the triple bond is converted to a double bond |
| (S)-4-Pentanol | Fully reduced form converting the triple bond to a single bond |
Q & A
Q. How should researchers handle irreproducible results in this compound catalysis studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
